![molecular formula C21H28N2O4 B12882997 2,6-Dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide CAS No. 82558-76-7](/img/structure/B12882997.png)
2,6-Dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide
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Overview
Description
2,6-Dimethoxy-N-(3-(1-propylcyclohexyl)isoxazol-5-yl)benzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzamide core substituted with dimethoxy groups at the 2 and 6 positions, and an isoxazole ring attached to a propylcyclohexyl group. Its complex structure makes it a subject of interest in chemical research and industrial applications.
Preparation Methods
The synthesis of 2,6-dimethoxy-N-(3-(1-propylcyclohexyl)isoxazol-5-yl)benzamide involves several steps. One common method includes the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(1-propylcyclohexyl)isoxazol-5-amine in the presence of a base such as triethylamine to yield the desired benzamide compound .
Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
2,6-Dimethoxy-N-(3-(1-propylcyclohexyl)isoxazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and dichloromethane (DCM), as well as catalysts and bases to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,6-Dimethoxy-N-(3-(1-propylcyclohexyl)isoxazol-5-yl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: It is studied for its potential biological activities, including its ability to inhibit specific enzymes or interact with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: The compound is used in the development of new pesticides and herbicides due to its ability to inhibit chitin synthesis in insects
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-(3-(1-propylcyclohexyl)isoxazol-5-yl)benzamide involves its interaction with specific molecular targets. One known target is chitin synthase, an enzyme involved in the synthesis of chitin in insects. By inhibiting this enzyme, the compound disrupts the formation of chitin, leading to the death of the insect . The molecular pathways involved in this inhibition are still under investigation, but it is believed that the compound binds to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
2,6-Dimethoxy-N-(3-(1-propylcyclohexyl)isoxazol-5-yl)benzamide can be compared with other similar compounds, such as:
Diflubenzuron: A benzoylphenylurea insecticide that also inhibits chitin synthesis but has a different chemical structure.
Triflumuron: Another benzoylphenylurea insecticide with similar activity but different substituents on the benzamide core.
Perfluron: A related compound with fluorine substituents that enhance its insecticidal activity.
The uniqueness of 2,6-dimethoxy-N-(3-(1-propylcyclohexyl)isoxazol-5-yl)benzamide lies in its specific substituents and the presence of the isoxazole ring, which contribute to its distinct chemical and biological properties .
Biological Activity
2,6-Dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C19H26N2O3
- Molecular Weight : 342.43 g/mol
- IUPAC Name : this compound
Research indicates that this compound may exhibit biological activity through multiple mechanisms:
- Inhibition of Chitin Synthesis : A significant study demonstrated that derivatives similar to this compound inhibit chitin synthesis in insect models. This inhibition is crucial for pest control applications and may lead to the development of new insecticides .
- Antitumor Activity : Preliminary investigations suggest potential antitumor properties. Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation in vitro .
Antitumor Efficacy
A comparative analysis of various compounds related to this compound reveals its potential effectiveness against different cancer cell lines. The following table summarizes the IC50 values for selected compounds:
Compound | Cell Line | IC50 (µM) |
---|---|---|
2,6-Dimethoxy-N-[3-(1-propylcyclohexyl)-...] | A549 | 9.48 ± 1.15 |
HCC827 | 7.63 ± 5.00 | |
NCI-H358 | 16.00 ± 9.38 | |
Benzothiazole Derivative | A549 | 8.78 ± 3.62 |
NCI-H358 | 6.68 ± 15 |
These results indicate that the compound may have a promising role in cancer therapy by selectively targeting tumor cells while sparing normal cells .
Case Study: Insecticidal Activity
A study focused on the insecticidal properties of chitin synthesis inhibitors revealed that derivatives of this compound showed significant activity against Chilo suppressalis, a common pest in agriculture. The bioassay demonstrated a concentration-dependent inhibition of chitin synthesis, which is critical for the pest's development and survival .
Case Study: Cytotoxicity Evaluation
Another investigation assessed the cytotoxicity of this compound on human lung fibroblast cells (MRC-5) and several cancer cell lines (A549, HCC827). The results indicated that while the compound exhibited substantial cytotoxic effects on cancer cells, it showed reduced toxicity towards normal cells, suggesting a favorable therapeutic index for potential clinical applications .
Properties
CAS No. |
82558-76-7 |
---|---|
Molecular Formula |
C21H28N2O4 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2,6-dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C21H28N2O4/c1-4-11-21(12-6-5-7-13-21)17-14-18(27-23-17)22-20(24)19-15(25-2)9-8-10-16(19)26-3/h8-10,14H,4-7,11-13H2,1-3H3,(H,22,24) |
InChI Key |
ABERSITYYAJYBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCCCC1)C2=NOC(=C2)NC(=O)C3=C(C=CC=C3OC)OC |
Origin of Product |
United States |
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